1,2,3,4-Tetrahydro-beta-carboline-13C,d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

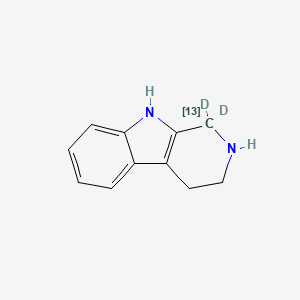

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C10(13C)H10D2N2, and it has a molecular weight of 175.23 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound involves the same Pictet-Spengler reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form beta-carboline derivatives.

Reduction: Reduction reactions can yield dihydro-beta-carboline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted beta-carbolines and dihydro-beta-carbolines, which have distinct biological activities .

Scientific Research Applications

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.

Biology: Investigated for its role in neurodegenerative diseases and as a potential therapeutic agent.

Medicine: Studied for its anti-cancer properties and its ability to inhibit mitotic kinesin.

Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.

Mechanism of Action

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft . This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders .

Comparison with Similar Compounds

Similar Compounds

Tetrahydronorharman: Another beta-carboline derivative with similar pharmacological properties.

1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: A derivative with additional functional groups that confer unique biological activities.

Uniqueness

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving metabolic pathways and environmental monitoring.

Biological Activity

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 (THBC-13C,d2) is a deuterated derivative of 1,2,3,4-tetrahydro-beta-carboline (THBC), a compound belonging to the beta-carboline family. This class of compounds has garnered attention due to its diverse biological activities, including neuroprotective, antimalarial, and anticancer properties. The incorporation of deuterium in THBC-13C,d2 enhances its stability and may influence its biological activity.

THBC-13C,d2 is characterized by its bicyclic structure which includes a tetrahydrocarboline skeleton. The presence of the deuterium isotope can alter the compound's metabolic pathways and pharmacokinetics compared to its non-deuterated counterpart.

Neuroprotective Effects

Research indicates that THBC derivatives exhibit neuroprotective effects, potentially through mechanisms involving antioxidant activity and modulation of neurotransmitter systems. For instance, studies have shown that THBC can enhance the survival of dopaminergic neurons in models of neurodegeneration .

Antiprotozoal Activity

THBC-13C,d2 has been evaluated for its activity against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that THBC derivatives possess significant trypanocidal effects, with IC50 values indicating potent activity against various life stages of the parasite . The compound exhibited low cytotoxicity towards mammalian cells, highlighting its therapeutic potential.

Anticancer Properties

The anticancer activity of THBC derivatives has been extensively studied. Recent findings suggest that THBC can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, one study reported that THBC derivatives enhanced the efficacy of chemotherapeutic agents in triple-negative breast cancer models by reducing tumor growth and improving drug sensitivity .

Case Study 1: Antimicrobial Activity

A study investigated the antifungal properties of THBC derivatives against phytopathogenic fungi. Results showed moderate antifungal activity against species such as Bipolaris oryzae and Curvularia lunata, with varying zones of inhibition depending on the specific substituents on the tetrahydro-beta-carboline structure .

Case Study 2: Antimalarial Activity

In another investigation focusing on antimalarial properties, certain THBC derivatives were found to exhibit significant inhibitory effects against Plasmodium falciparum, suggesting their potential as lead compounds for malaria treatment .

Data Tables

| Activity | Target | IC50/EC50 Values | Notes |

|---|---|---|---|

| Neuroprotective | Dopaminergic neurons | Not specified | Enhances neuron survival |

| Antiprotozoal | T. cruzi | IC50: 14.9 µM | Low cytotoxicity towards mammalian cells |

| Anticancer | Triple-negative breast cancer | IC50: 6.24 µM (D3) | Synergistic effects with chemotherapeutics |

| Antifungal | Bipolaris oryzae | Zone of inhibition: 0.10–0.60 cm | Moderate activity against phytopathogens |

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1,1-dideuterio-2,3,4,9-tetrahydro(213C)pyridino[3,4-b]indole |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |

InChI Key |

CFTOTSJVQRFXOF-PCXFDFCJSA-N |

Isomeric SMILES |

[2H][13C]1(C2=C(CCN1)C3=CC=CC=C3N2)[2H] |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.